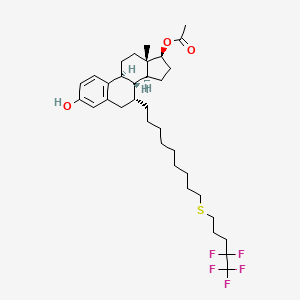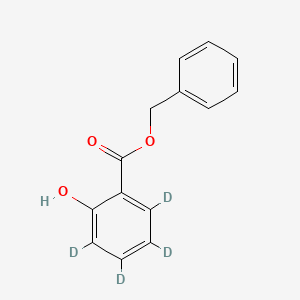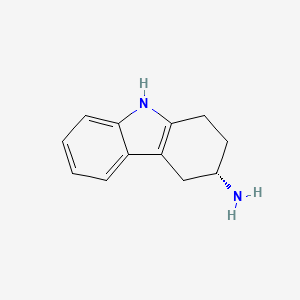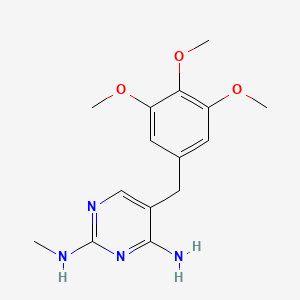
5,6,7,8-Tetrahydropteroic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropteroic acid is a pteroic acid derivative that arises from the formal hydrogenation of the 5,6- and 7,8-double bonds of pteroic acid .
Synthesis Analysis
The synthesis of this compound involves a multistep process. The key steps include the conversion of 5-deazapteroic acid to its N10-formyl derivative, followed by catalytic hydrogenation of the pyridine ring and subsequent heating in dilute sodium hydroxide .Chemical Reactions Analysis
5,6,7,8-Tetrahydropyrido and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The key steps involved the conversion of 5-deazapteroic acid to its N10-formyl derivative followed by catalytic hydrogenation of the pyridine ring and subsequent heating in dilute sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.32 g/mol, a density of 1.7±0.1 g/cm³, and a molar refractivity of 79.2±0.5 cm³. It has 9 hydrogen bond acceptors, 7 hydrogen bond donors, and 4 freely rotating bonds .Properties
| { "Design of the Synthesis Pathway": "The synthesis of 5,6,7,8-Tetrahydropteroic Acid involves the reduction of folic acid. The reduction of folic acid is a well-known and established method for the synthesis of 5,6,7,8-Tetrahydropteroic Acid.", "Starting Materials": [ "Folic acid", "Hydrogen gas", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Folic acid is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "Hydrogen gas is bubbled through the solution for several hours to reduce the folic acid to 5,6,7,8-Tetrahydropteroic Acid.", "The solution is then filtered to remove any solids and the filtrate is acidified to pH 3-4 using hydrochloric acid.", "The acidified solution is then extracted with a solvent such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then removed by evaporation under reduced pressure to yield 5,6,7,8-Tetrahydropteroic Acid as a white solid." ] } | |
| 4299-32-5 | |
Molecular Formula |
C14H16N6O3 |
Molecular Weight |
316.321 |
IUPAC Name |
4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H16N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9,16,18H,5-6H2,(H,22,23)(H4,15,17,19,20,21) |
InChI Key |
OXIZGFYJYJOABB-UHFFFAOYSA-N |
SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)O |
synonyms |
Tetrahydropteroic Acid; p-[[(2-Amino-5,6,7,8-tetrahydro-4-hydroxy-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]am |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)






![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
